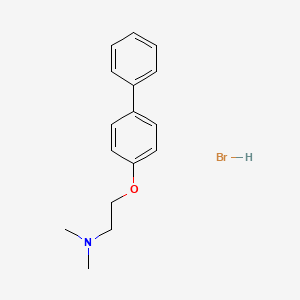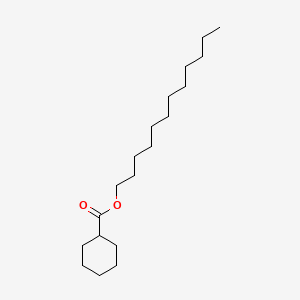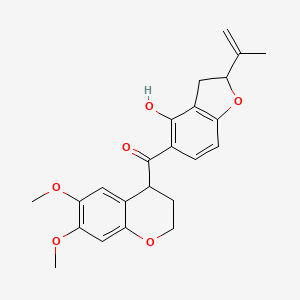
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl, also known as rotenol, is a complex organic compound with significant biological and chemical properties. This compound is characterized by its unique structure, which includes a benzofuran and chroman ring system, making it an interesting subject for various scientific studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves multiple steps. One common method includes the reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in the presence of anhydrous potassium carbonate. This is followed by a series of reactions involving various sodium azides under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize green chemistry principles, such as the use of environmentally friendly solvents and catalysts, to minimize environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl and methoxy groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups attached to the benzofuran and chroman rings .
Applications De Recherche Scientifique
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of various diseases.
Industry: It is used in the production of certain pharmaceuticals and as an intermediate in chemical manufacturing processes
Mécanisme D'action
The mechanism of action of ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl involves its interaction with specific molecular targets and pathways. The compound is known to exert its effects by modulating oxidative stress pathways and interacting with various enzymes involved in metabolic processes. Its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative damage .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxycoumarin: Similar in structure but lacks the benzofuran ring.
Indole Derivatives: Share some structural similarities but differ in their biological activities.
Diaryl Ketones: Have similar functional groups but different ring structures .
Uniqueness
Ketone, 2,3-dihydro-4-hydroxy-2-isopropenyl-5-benzofuranyl 6,7-dimethoxy-4-chromanyl is unique due to its combined benzofuran and chroman ring system, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
3276-12-8 |
|---|---|
Formule moléculaire |
C23H24O6 |
Poids moléculaire |
396.4 g/mol |
Nom IUPAC |
(6,7-dimethoxy-3,4-dihydro-2H-chromen-4-yl)-(4-hydroxy-2-prop-1-en-2-yl-2,3-dihydro-1-benzofuran-5-yl)methanone |
InChI |
InChI=1S/C23H24O6/c1-12(2)18-10-16-17(29-18)6-5-14(23(16)25)22(24)13-7-8-28-19-11-21(27-4)20(26-3)9-15(13)19/h5-6,9,11,13,18,25H,1,7-8,10H2,2-4H3 |
Clé InChI |
PNGWMVLNWUQYJN-UHFFFAOYSA-N |
SMILES canonique |
CC(=C)C1CC2=C(O1)C=CC(=C2O)C(=O)C3CCOC4=CC(=C(C=C34)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


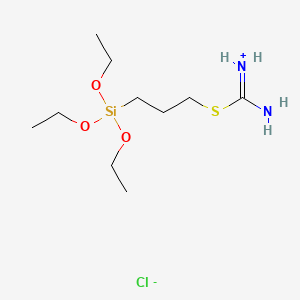
![4-[(3-Isocyanato-4-methylphenyl)methyl]-M-phenylene diisocyanate](/img/structure/B12670690.png)

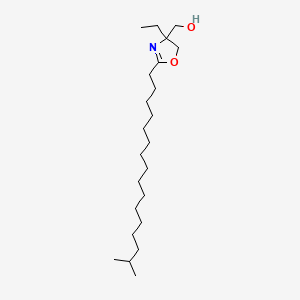

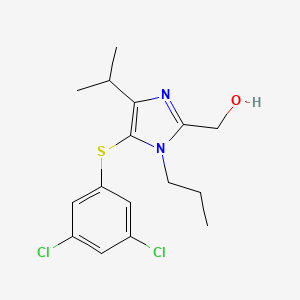
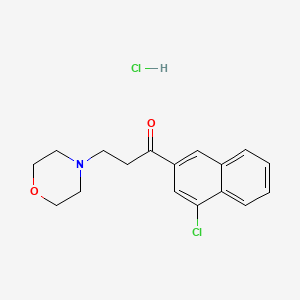
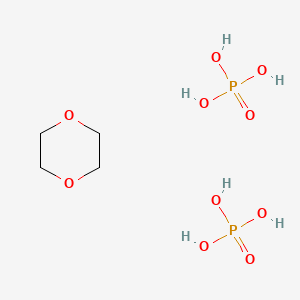
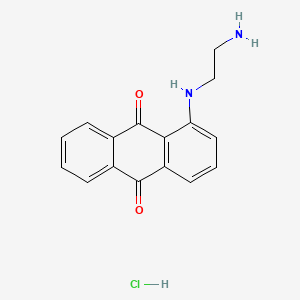
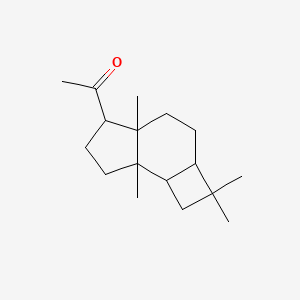
![2,2'-[[3-(Dodecyloxy)propyl]imino]bisethanol](/img/structure/B12670737.png)
![Methyl 2-[[(octahydro-5,5-dimethyl-1-naphthyl)methylene]amino]benzoate](/img/structure/B12670738.png)
